Cas no 1564600-38-9 (6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)

6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid
- EN300-1476774
- 1564600-38-9
-
- インチ: 1S/C11H17N3O2/c1-2-14-7-8(6-12-14)9-4-3-5-10(13-9)11(15)16/h6-7,9-10,13H,2-5H2,1H3,(H,15,16)
- InChIKey: KPTYXPLVXUOIHN-UHFFFAOYSA-N
- SMILES: OC(C1CCCC(C2C=NN(CC)C=2)N1)=O
計算された属性
- 精确分子量: 223.132076794g/mol
- 同位素质量: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.9
- トポロジー分子極性表面積: 67.2Ų
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476774-5.0g |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 5g |
$4722.0 | 2023-06-06 | ||
Enamine | EN300-1476774-100mg |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 100mg |
$930.0 | 2023-09-29 | ||
Enamine | EN300-1476774-0.1g |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 0.1g |
$1433.0 | 2023-06-06 | ||
Enamine | EN300-1476774-10.0g |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 10g |
$7004.0 | 2023-06-06 | ||
Enamine | EN300-1476774-1000mg |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 1000mg |
$1057.0 | 2023-09-29 | ||
Enamine | EN300-1476774-1.0g |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 1g |
$1629.0 | 2023-06-06 | ||
Enamine | EN300-1476774-0.5g |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 0.5g |
$1563.0 | 2023-06-06 | ||
Enamine | EN300-1476774-10000mg |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 10000mg |
$4545.0 | 2023-09-29 | ||
Enamine | EN300-1476774-250mg |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 250mg |
$972.0 | 2023-09-29 | ||
Enamine | EN300-1476774-0.05g |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid |
1564600-38-9 | 0.05g |
$1368.0 | 2023-06-06 |
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acidに関する追加情報
6-(1-Ethyl-1H-Pyrazol-4-Yl)Piperidine-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1564600-38-9, known as 6-(1-Ethyl-1H-Pyrazol-4-Yl)Piperidine-2-Carboxylic Acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a pyrazole moiety, making it a potential candidate for various applications in drug discovery and chemical synthesis.
Chemical Structure and Synthesis
The molecular structure of 6-(1-Ethyl-1H-Pyrazol-4-Yl)Piperidine-2-Carboxylic Acid is characterized by a six-membered piperidine ring substituted at the 6-position with a pyrazole group. The pyrazole ring itself is substituted at the 4-position with an ethyl group, adding further complexity to the molecule. This structure suggests that the compound may exhibit interesting electronic properties and reactivity, making it a valuable target for synthetic chemists.
Recent advancements in synthetic methodologies have enabled the efficient construction of this compound. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and organocatalytic processes, to synthesize this molecule with high yields and excellent stereocontrol. These methods not only highlight the versatility of modern synthetic techniques but also pave the way for further exploration of related compounds.
Pharmacological Properties and Applications
One of the most promising aspects of 6-(1-Ethyl-1H-Pyrazol-4-Yl)Piperidine-2-Carboxylic Acid lies in its potential pharmacological applications. Studies have shown that this compound exhibits significant bioactivity, particularly in the context of enzyme inhibition and receptor modulation. For instance, recent research has demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound in anticancer drug development.
Moreover, this compound has shown promise in modulating G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. Its interaction with these receptors could lead to novel treatments for conditions such as hypertension, inflammation, and neurodegenerative diseases.
Toxicological Studies and Safety Profile
To ensure its suitability for therapeutic use, extensive toxicological studies have been conducted on 6-(1-Ethyl-1H-Pyrazol-4-Yl)Piperidine-2-Carboxylic Acid. These studies have revealed that the compound exhibits a favorable safety profile, with low toxicity at pharmacologically relevant doses. Acute and chronic toxicity tests have been performed in preclinical models, providing valuable insights into its potential risks and benefits.
In addition to these findings, researchers have investigated the compound's metabolism and pharmacokinetics. These studies have shown that 6-(1-Ethyl-1H-Pyrazol-4-Yl)Piperidine-2-Carboxylic Acid is efficiently metabolized in vivo, with minimal accumulation in vital organs. This characteristic further supports its potential as a drug candidate.
Conclusion
In summary, 6-(1-Ethyl
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